molecular formula C17H18ClN3O2S B2888692 Methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride CAS No. 1185151-84-1

Methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride

Cat. No.: B2888692
CAS No.: 1185151-84-1
M. Wt: 363.86
InChI Key: COBVKIRDFJIPLL-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown therapeutic interest and have been approved for use as therapeutics . They are of great interest due to their biological potential and are present in relevant drugs .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves various methods. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The Gould–Jacobs reaction is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones. This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, 6-Ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has an empirical formula of C8H8N2OS2 and a molecular weight of 212.29 .

Scientific Research Applications

Environmental Impact and Microbial Interaction

  • Degradation by Fungi : The related compound chlorimuron-ethyl is degraded in the environment, with fungi like Aspergillus niger playing a key role. Aspergillus niger can degrade chlorimuron-ethyl through two major routes, forming metabolites such as ethyl-2-aminosulfonylbenzoate and 4-methoxy-6-chloro-2-amino-pyrimidine. This study highlights the environmental impact and microbial interaction with pyrimidine derivatives (Sharma, Banerjee, & Choudhury, 2012).

Synthesis and Characterization

  • Herbicidal Ingredient Synthesis : The synthesis of ZJ0273, a herbicidal ingredient structurally similar to methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride, demonstrates the process of creating labeled compounds for research on environmental behavior and metabolism (Yang, Ye, & Lu, 2008).
  • Antitumor Agents and Inhibitors : Pyrimidine derivatives have been synthesized as potential antitumor agents and inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase. These compounds, including N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, demonstrate significant potential in cancer treatment (Gangjee et al., 2009).

Novel Synthesis Methods

  • Novel Synthesis of Esters and Amides : Research into the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, such as ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-earboxylate, reveals new methods for synthesizing these compounds, expanding the possibilities for their application (Santilli, Kim, & Wanser, 1971).

Applications in Heterocyclic Chemistry

  • Synthesis of Heterocyclic Systems : Compounds like ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates are used in the synthesis of various heterocyclic systems, showcasing the versatility of pyrimidine derivatives in the field of medicinal chemistry (Zanatta et al., 2015).

Future Directions

Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This review will help scientists to design new selective, effective, and safe anticancer agents .

Properties

IUPAC Name

methyl 3-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S.ClH/c1-4-13-9-14-15(18-10(2)19-16(14)23-13)20-12-7-5-6-11(8-12)17(21)22-3;/h5-9H,4H2,1-3H3,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBVKIRDFJIPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)NC3=CC=CC(=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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